molecular formula C6H8N6S B3126945 N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine CAS No. 338394-23-3

N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine

Cat. No.: B3126945
CAS No.: 338394-23-3
M. Wt: 196.24 g/mol
InChI Key: VUJPFDBPXPKIER-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine is a heterocyclic compound that contains both thiazole and tetrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine typically involves the formation of the thiazole ring followed by the introduction of the tetrazole moiety. One common method involves the reaction of N,N-dimethylthioformamide with hydrazine hydrate to form the thiazole ring. This intermediate is then reacted with sodium azide under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thioethers or amines.

Scientific Research Applications

N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.

    Industry: Used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazoles: Similar in structure but contain a fused benzene ring.

    Thiazoles: Contain the thiazole ring but lack the tetrazole moiety.

    Tetrazoles: Contain the tetrazole ring but lack the thiazole moiety.

Uniqueness

N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine is unique due to the presence of both thiazole and tetrazole rings in its structure. This dual functionality provides it with unique chemical and biological properties that are not found in compounds containing only one of these rings.

Properties

IUPAC Name

N,N-dimethyl-1-(1,3-thiazol-2-yl)tetrazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N6S/c1-11(2)5-8-9-10-12(5)6-7-3-4-13-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJPFDBPXPKIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901237156
Record name N,N-Dimethyl-1-(2-thiazolyl)-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338394-23-3
Record name N,N-Dimethyl-1-(2-thiazolyl)-1H-tetrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338394-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-1-(2-thiazolyl)-1H-tetrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901237156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 2
N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 3
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N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine
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N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 5
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N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine
Reactant of Route 6
N,N-dimethyl-1-(1,3-thiazol-2-yl)-1H-1,2,3,4-tetrazol-5-amine

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